molecular formula C2H4Cl2 B128599 1,2-Dichloroethane-d4 CAS No. 17060-07-0

1,2-Dichloroethane-d4

Cat. No.: B128599
CAS No.: 17060-07-0
M. Wt: 102.98 g/mol
InChI Key: WSLDOOZREJYCGB-LNLMKGTHSA-N
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Description

Biochemical Analysis

Biochemical Properties

1,2-Dichloroethane-d4 plays a significant role in biochemical reactions, particularly as a solvent in NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by providing a stable environment for these interactions to occur. The deuterium atoms in this compound reduce the background noise in NMR spectra, allowing for clearer observation of biochemical interactions . This compound is also used as a surrogate standard in the analysis of volatile organic compounds in water by gas chromatography-mass spectrometry (GC-MS) .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit or activate enzymes involved in detoxification pathways . It can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including liver and kidney damage . Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cell death . Threshold effects have been observed, where certain dosages result in significant changes in cellular and organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as haloalkane dehalogenase, which converts it into less toxic compounds . This metabolism involves the hydrolytic dehalogenation of this compound, leading to the formation of glycolate, which can enter central metabolic pathways . The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. It may be directed to certain organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in various compartments . For example, this compound can accumulate in the endoplasmic reticulum, where it can affect protein folding and detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloroethane-d4 is synthesized by replacing the hydrogen atoms in 1,2-dichloroethane with deuterium. The process involves the reaction of ethylene-d4 with chlorine gas. The reaction is typically carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethylene and chlorine gas in a controlled environment to produce the deuterated compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloroethane-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of deuterated ethylene derivatives.

    Elimination: Formation of deuterated ethylene.

    Oxidation: Formation of deuterated glycol derivatives.

    Reduction: Formation of deuterated ethane derivatives.

Scientific Research Applications

1,2-Dichloroethane-d4 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloroethane-d4 is unique due to its complete deuteration, which makes it particularly valuable in NMR spectroscopy and other analytical techniques where background signals need to be minimized. Its chemical properties are similar to 1,2-dichloroethane, but the presence of deuterium atoms provides distinct advantages in specific scientific applications .

Properties

IUPAC Name

1,2-dichloro-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLDOOZREJYCGB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17060-07-0
Record name Ethane-1,1,2,2-d4, 1,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17060-07-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    A: Neutron diffraction studies of liquid 1,2-dichloroethane-d4 have provided valuable insights into its molecular structure and behavior. These studies revealed that 1,2-dichloroethane exists in two conformations: trans and gauche. [] Furthermore, they allowed for the determination of intramolecular structural parameters and the populations of each conformer at different temperatures. [] The studies also highlighted the impact of temperature on the molecular arrangements, demonstrating significant structural changes due to both density variations and shifts in the conformational equilibrium with increasing temperature. []

      A: this compound forms inclusion compounds with TATM, where the TATM molecules create "bottleneck" channels within the crystal lattice. [] The this compound guest molecules are found exclusively in the trans conformation within these channels. [] Interestingly, two different crystal forms have been observed for this inclusion compound: a triclinic P-1 structure and a less common monoclinic P21/c form. []

          A: The use of deuterated compounds like this compound offers distinct advantages in various spectroscopic techniques. Specifically, in neutron diffraction, deuterium has a significantly different scattering cross-section compared to hydrogen, enabling researchers to better differentiate between inter- and intramolecular interactions. [, ] In NMR spectroscopy, deuterium substitution provides valuable information about molecular dynamics and conformational changes through techniques like deuterium NMR. []

          A: Gaining a deeper understanding of the structural and dynamic properties of molecules like this compound is crucial in various scientific fields. This knowledge can help refine computational models for predicting the behavior of similar molecules and improve our understanding of molecular recognition and host-guest interactions, which are fundamental to pharmaceutical development and materials science. [, ]

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